

An In-depth Technical Guide to Water-Soluble Sulfo-Cyanine5 Azide

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Compound of Interest

Compound Name: *Cyanine5 azide chloride*

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This guide provides a comprehensive overview of the core properties, applications, and experimental protocols for the use of water-soluble sulfo-Cyanine5 (sulfo-Cy5) azide, a key reagent in modern bioconjugation and fluorescence-based detection methodologies.

Core Properties of Sulfo-Cyanine5 Azide

Sulfo-Cy5 azide is a bright, photostable, and highly water-soluble fluorescent dye belonging to the cyanine family.^{[1][2]} Its excellent water solubility, conferred by the presence of sulfonate groups, makes it an ideal candidate for labeling biomolecules in aqueous environments, minimizing the need for organic co-solvents that can be detrimental to sensitive proteins and other biological samples.^{[3][4]} The azide functional group allows for its covalent attachment to biomolecules via "click chemistry," a highly efficient and bioorthogonal ligation reaction.^[5]

Quantitative Data Summary

The following table summarizes the key quantitative properties of sulfo-Cy5 azide, compiled from various sources.

Property	Value	Source(s)
Excitation Maximum (λ_{ex})	~646 - 648 nm	[2][5]
Emission Maximum (λ_{em})	~662 - 671 nm	[2][5]
Molar Extinction Coefficient (ϵ)	~250,000 - 271,000 M ⁻¹ cm ⁻¹	[5]
Fluorescence Quantum Yield (Φ)	~0.28	
Molecular Weight	~833 g/mol	[5]
Solubility	High in water, DMSO, DMF	[5]
Storage Conditions	-20°C in the dark, desiccated	[1]

Applications in Bioconjugation via Click Chemistry

Sulfo-Cy5 azide is a versatile tool for the fluorescent labeling of a wide array of biomolecules, including proteins, peptides, nucleic acids, and small molecules.[3] The primary method for conjugation is through the azide-alkyne cycloaddition, a cornerstone of "click chemistry." This reaction is highly specific and can be performed under mild, biocompatible conditions.[4]

Two main variants of the azide-alkyne click reaction are commonly employed:

- **Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):** This reaction involves the use of a copper(I) catalyst to join the azide group of the sulfo-Cy5 molecule with a terminal alkyne on the target biomolecule, forming a stable triazole linkage.[4][5]
- **Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):** This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (e.g., DBCO or BCN) on the target molecule.[5] The inherent ring strain of the cyclooctyne allows for a rapid and spontaneous reaction with the azide, eliminating the need for a potentially cytotoxic copper catalyst, which is particularly advantageous for live-cell imaging applications.

Experimental Protocols

The following sections provide detailed methodologies for the labeling of proteins with sulfo-Cy5 azide using the copper-catalyzed click chemistry approach.

Materials and Reagents

- Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of primary amines like Tris or glycine.
- Sulfo-Cy5 azide
- Anhydrous Dimethylsulfoxide (DMSO) or water for dissolving the dye.
- Copper(II) sulfate (CuSO_4) solution
- Reducing agent solution (e.g., sodium ascorbate)
- Copper-chelating ligand (e.g., THPTA) to stabilize the Cu(I) catalyst.
- Purification resin (e.g., Sephadex G-25) for spin columns or size-exclusion chromatography (SEC).
- Spectrophotometer for determining the degree of labeling.

Protein and Dye Preparation

- **Protein Solution:** Ensure the alkyne-modified protein is at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-7.4). If the protein solution contains interfering substances, it must be purified by dialysis or buffer exchange.
- **Dye Stock Solution:** Prepare a stock solution of sulfo-Cy5 azide in anhydrous DMSO or water at a concentration of 10 mM. Mix thoroughly by vortexing. This solution should be prepared fresh or stored in single-use aliquots at -20°C , protected from light.

Labeling Reaction (CuAAC)

- **Reaction Mixture Preparation:** In a microcentrifuge tube, combine the alkyne-modified protein solution with the sulfo-Cy5 azide stock solution. The optimal molar ratio of dye to protein should be empirically determined but a starting point of a 10-fold molar excess of the dye is recommended.

- **Catalyst Preparation:** In a separate tube, prepare the catalyst solution by mixing the copper(II) sulfate and the chelating ligand.
- **Initiation of Reaction:** To the protein-dye mixture, add the catalyst solution followed by the freshly prepared reducing agent (e.g., sodium ascorbate) to initiate the click reaction. The final concentrations of the catalyst components should be optimized, but a typical starting point is 1 mM CuSO₄, 5 mM sodium ascorbate, and 1 mM ligand.
- **Incubation:** Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration.

Purification of the Labeled Protein

It is crucial to remove the unreacted dye from the labeled protein to ensure accurate downstream applications. Spin column chromatography is a rapid and effective method for this purification.

- **Column Preparation:** Prepare a desalting spin column (e.g., Sephadex G-25) according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.
- **Equilibration:** Equilibrate the column with the desired buffer (e.g., PBS) by washing it multiple times.
- **Sample Loading:** Carefully load the entire reaction mixture onto the center of the resin bed.
- **Elution:** Centrifuge the column to elute the labeled protein. The larger protein-dye conjugate will pass through the column, while the smaller, unreacted dye molecules will be retained in the resin.

Characterization of the Conjugate

The degree of substitution (DOS), which is the average number of dye molecules per protein molecule, is a critical parameter to determine the quality of the conjugation.

- **Absorbance Measurement:** Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A_{280} , for protein) and at the absorbance maximum of sulfo-Cy5

(~648 nm, A_{648}).

- Calculation of DOS: The DOS can be calculated using the following formula:

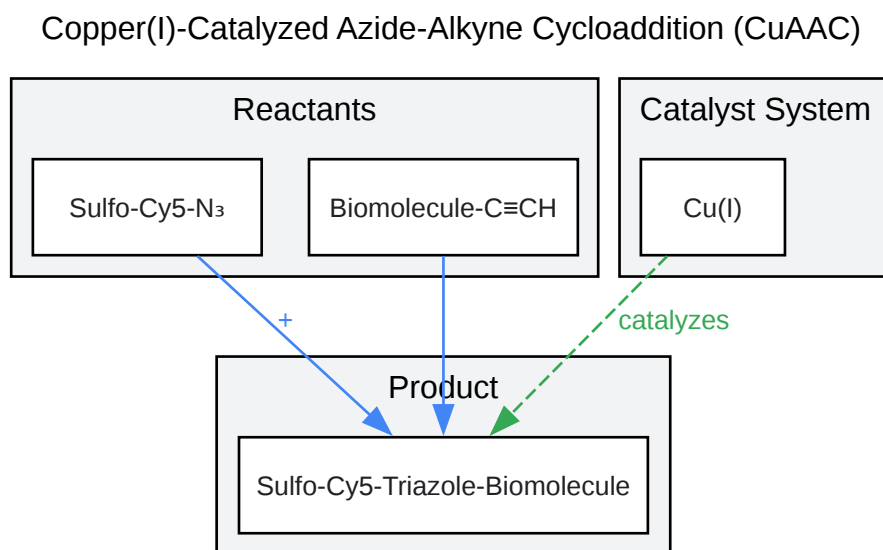
$$\text{DOS} = (A_{648} \times \epsilon_{\text{protein}}) / [(A_{280} - (A_{648} \times \text{CF}_{280})) \times \epsilon_{\text{dye}}]$$

Where:

- $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm.
- ϵ_{dye} is the molar extinction coefficient of sulfo-Cy5 azide at 648 nm.
- CF_{280} is the correction factor for the dye's absorbance at 280 nm (typically provided by the manufacturer).

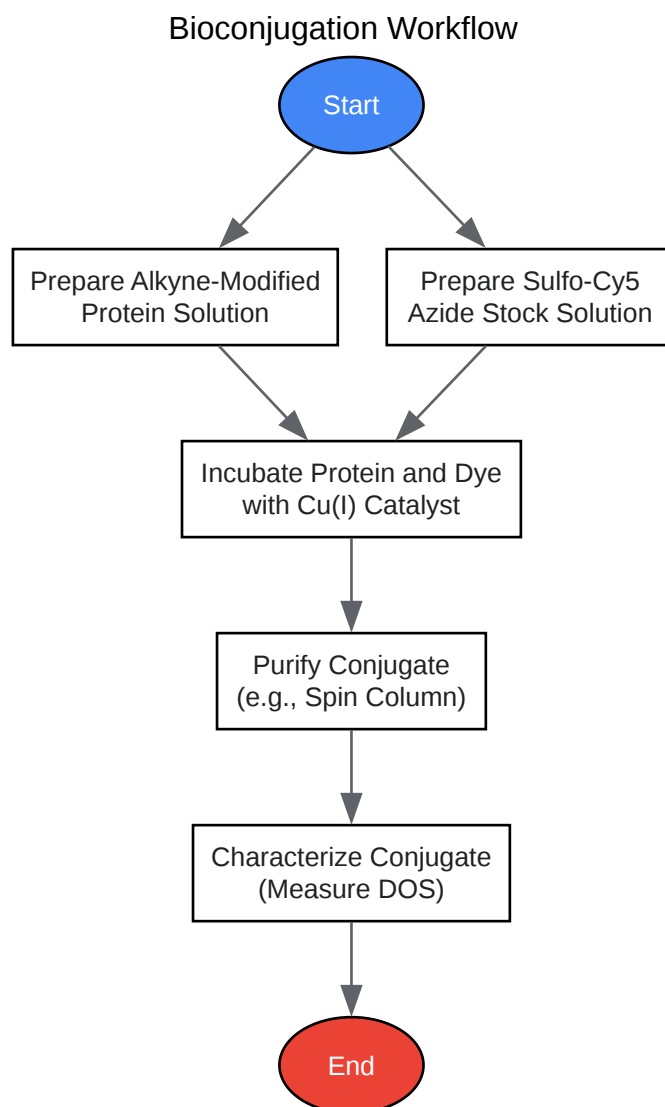
Visualizations

The following diagrams illustrate the click chemistry reaction and a typical experimental workflow for bioconjugation.



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Caption: Sulfo-Cy5 Azide Click Chemistry Reaction.



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Caption: Experimental Workflow for Bioconjugation.

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